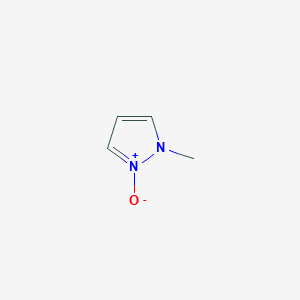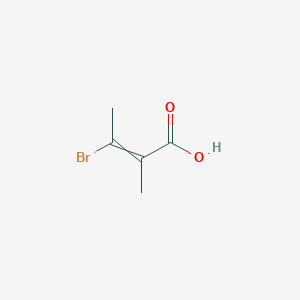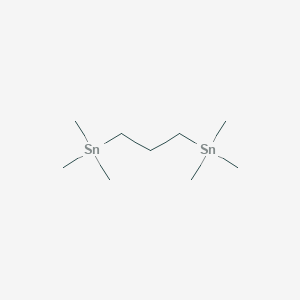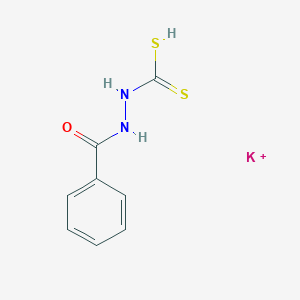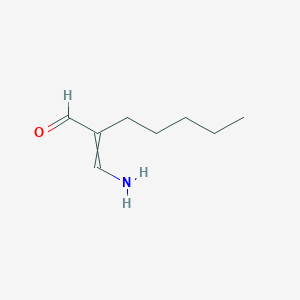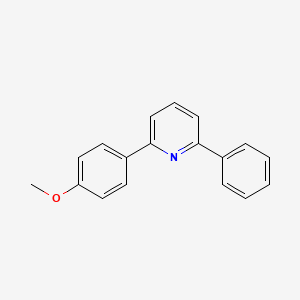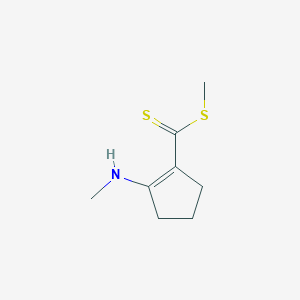
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate is an organic compound with a unique structure that includes a cyclopentene ring, a methylamino group, and a carbodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate typically involves the reaction of cyclopentene derivatives with methylamine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate
- Methyl 4-(methylamino)cyclopent-2-enecarboxylate
Uniqueness
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
34281-25-9 |
|---|---|
分子式 |
C8H13NS2 |
分子量 |
187.3 g/mol |
IUPAC名 |
methyl 2-(methylamino)cyclopentene-1-carbodithioate |
InChI |
InChI=1S/C8H13NS2/c1-9-7-5-3-4-6(7)8(10)11-2/h9H,3-5H2,1-2H3 |
InChIキー |
BOAFWZNBYCGWDE-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(CCC1)C(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


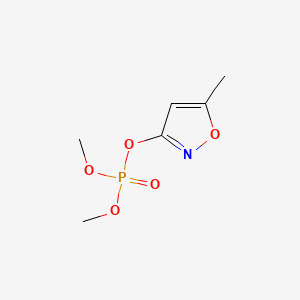

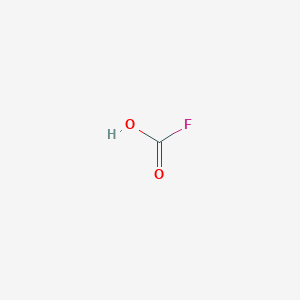
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

